Methyl 5-iodothiophene-2-carboxylate

Übersicht

Beschreibung

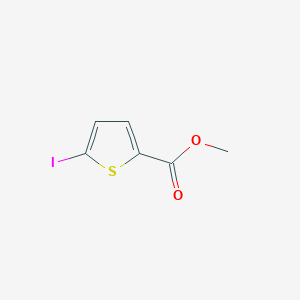

Methyl 5-iodothiophene-2-carboxylate is an organic compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its iodine substituent at the 5-position and a methyl ester group at the 2-position. It is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-iodothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the iodination of methyl thiophene-2-carboxylate. This process typically uses iodine and an oxidizing agent such as bis(trifluoroacetoxy)iodobenzene in an inert solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the selective iodination at the 5-position of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-iodothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 5-iodothiophene-2-carboxylate finds use in several scientific domains:

Chemistry

MITC serves as a fundamental building block in organic synthesis. It is instrumental in developing more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations.

Biology

In biological research, MITC is used to study biochemical pathways involving sulfur-containing compounds. It has been shown to interact with cytochrome P450 enzymes, specifically inhibiting CYP1A2 activity, which plays a crucial role in drug metabolism.

Medicine

The compound has potential therapeutic applications due to its ability to act as a precursor in synthesizing bioactive molecules. Studies have indicated that thiophene derivatives can influence neurodegenerative pathways, making MITC a candidate for developing treatments for diseases like Alzheimer’s and Parkinson’s .

Industry

In industrial applications, MITC is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are beneficial for developing high-performance electronic devices.

Case Study 1: Neuroprotective Effects

Research indicated that thiophene derivatives like MITC can modulate neuroprotective pathways by acting on NMDA receptors associated with neurodegenerative diseases. A study demonstrated that replacing traditional aromatic structures with thiophene rings resulted in compounds with enhanced receptor binding affinity and reduced side effects .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of thiophene derivatives, including MITC. The results showed that these compounds could induce apoptosis in cancer cells through specific signaling pathways, suggesting their utility in cancer therapy development .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in pharmaceuticals and agrochemicals |

| Biology | Study of biochemical pathways | Inhibits CYP1A2 enzyme activity |

| Medicine | Precursor for bioactive molecules | Potential neuroprotective effects |

| Industry | Production of electronic materials | Utilized in organic semiconductors and LEDs |

Wirkmechanismus

The mechanism of action of methyl 5-iodothiophene-2-carboxylate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The thiophene ring’s aromaticity also plays a crucial role in its chemical behavior, influencing its interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Iodothiophene-2-carboxylic acid

- 2-Iodothiophene-3-carbaldehyde

- 2-Iodo-4,5-dimethylthiophene-3-carboxylic acid

- 2-Bromo-3-hexyl-5-iodothiophene

- 2-Bromo-5-iodothiophene

Uniqueness

Methyl 5-iodothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both an iodine atom and a methyl ester group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Methyl 5-iodothiophene-2-carboxylate is a derivative of thiophene, a heterocyclic compound containing sulfur. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and biochemical interactions.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a five-membered thiophene ring with an iodine atom and a carboxylate group. This configuration allows for diverse interactions with biological targets.

Target Interactions

This compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2, which plays a critical role in drug metabolism.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cellular responses to growth factors and stress.

- Metabolic Pathways : It participates in metabolic processes primarily through its interactions with cytochrome P450 enzymes, affecting the metabolism of various substrates.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Predicted to have high gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Likely permeant to the blood-brain barrier (BBB), suggesting potential central nervous system effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes positions it as a potential therapeutic agent. For instance, its inhibition of α-amylase suggests possible applications in managing diabetes by regulating carbohydrate metabolism .

Case Studies and Experimental Findings

Recent studies have explored the biological activity of this compound through various experimental setups:

Stability and Dosage Effects

In laboratory settings, the stability of this compound is relatively high under standard storage conditions; however, it can degrade when exposed to light or high temperatures. Dosage-dependent effects have been observed in animal models, where lower doses modulate enzyme activity without significant toxicity.

Eigenschaften

IUPAC Name |

methyl 5-iodothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2S/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDYIIWMXMXTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60522894 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-22-0 | |

| Record name | Methyl 5-iodothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60522894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.